

Application Note: Regioselective Nitration of 2-Fluoro-6-Methylaniline[1][2]

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitroaniline

CAS No.: 168770-44-3

Cat. No.: B061924

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Strategic Analysis & Reaction Design

The Challenge: Electronic & Steric Conflict

The nitration of 2-fluoro-6-methylaniline presents a classic electrophilic aromatic substitution (EAS) dilemma:

- **Oxidation Sensitivity:** Primary anilines are highly susceptible to oxidation by nitric acid, leading to the formation of quinones and dark tars (aniline black) rather than the desired nitro-arene.
- **Regiocontrol:** The substrate contains three directing groups:
 - **-NH₂ (Strong Activator):** Directs ortho/para.
 - **-CH₃ (Weak Activator):** Directs ortho/para.
 - **-F (Weak Deactivator):** Directs ortho/para.

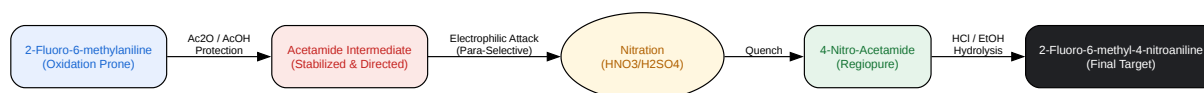
The Solution: The "Protect-Nitrate-Deprotect" Strategy

Direct nitration is chemically risky and often yields inseparable mixtures.[1][2] The authoritative route utilizes an acetamide protecting group.

- Step 1 (Protection): Conversion to N-(2-fluoro-6-methylphenyl)acetamide.[1][2] This moderates the ring reactivity (preventing oxidation) while maintaining strong para-directing influence.[1][2]
- Step 2 (Nitration): The acetamido group directs the incoming nitronium ion () to the para position (C4). The ortho positions (C2, C6) are blocked by the Fluorine and Methyl groups, and the meta positions (C3, C5) are electronically disfavored.
- Step 3 (Deprotection): Hydrolysis restores the primary amine.

Pathway Visualization

The following diagram illustrates the reaction logic and regiochemical control.



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Figure 1: Strategic workflow for the regioselective synthesis of 2-fluoro-6-methyl-4-nitroaniline.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Purity)

Target: 2-Fluoro-6-methyl-4-nitroaniline (CAS: 1426805-91-5) Scale: 10.0 g Input[1][2]

Step 1: Protection (Acetylation)[1][2]

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

- Reagents: Charge 2-fluoro-6-methylaniline (10.0 g, 80 mmol) and Glacial Acetic Acid (30 mL).
- Addition: Add Acetic Anhydride (9.0 mL, 96 mmol, 1.2 equiv) dropwise over 10 minutes.
- Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:4).
- Workup: Pour the mixture into 150 mL of ice-water. Stir vigorously for 30 minutes. The product, N-(2-fluoro-6-methylphenyl)acetamide, will precipitate as a white/off-white solid.[1][2]
- Isolation: Filter, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.
 - Checkpoint: Expected Yield >90%.[3]

Step 2: Nitration (The Critical Step)

Caution: Exothermic reaction. Maintain strict temperature control.

- Solvent System: In a 250 mL 3-neck RBF, dissolve the dried acetamide intermediate (from Step 1) in Concentrated Sulfuric Acid (H₂SO₄) (40 mL). Cool to 0–5°C using an ice-salt bath.
- Nitrating Agent: Prepare a mixture of Conc. Nitric Acid (HNO₃, 70%, 1.1 equiv) and H₂SO₄ (1:1 v/v) in a separate dropping funnel.[1][2]
- Addition: Add the mixed acid dropwise to the RBF. Crucial: Do not allow the internal temperature to exceed 10°C.[4][5]
- Digestion: After addition, stir at 0–5°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1 hour.
- Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The 4-nitro derivative will precipitate as a yellow solid.[1][2][6]
- Purification: Filter the solid. Wash with water until the filtrate is neutral (pH ~7). Recrystallize from Ethanol if necessary to remove any trace ortho isomers (though steric blocking makes them negligible).

Step 3: Deprotection (Hydrolysis)[2]

- Reaction: Suspend the wet cake from Step 2 in Ethanol (50 mL) and 6M Hydrochloric Acid (30 mL).
- Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The suspension will likely clear then reprecipitate.
- Neutralization: Cool to room temperature. Neutralize with 20% NaOH solution to pH ~9.
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.
- Final Product: 2-Fluoro-6-methyl-4-nitroaniline (Yellow solid).

Protocol B: Direct Nitration (Rapid Screening)

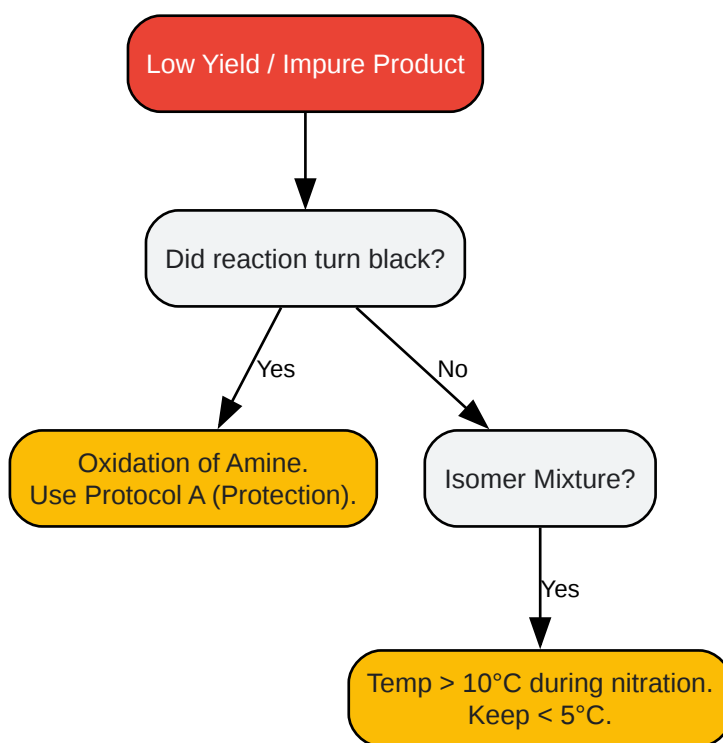
Note: Only recommended for small-scale (<100 mg) screening where yield is secondary to speed.[1][2]

- Dissolution: Dissolve 2-fluoro-6-methylaniline (100 mg) in Conc. H₂SO₄ (1 mL) at -10°C. The amine forms an ammonium salt, which protects it from oxidation but deactivates the ring.
- Nitration: Add KNO₃ (1.0 equiv) in small portions.
- Outcome: This often yields a mixture of the 4-nitro (para) and potentially 3-nitro (meta to ammonium) isomers, along with some oxidative impurities.[1][2] Protocol A is strongly preferred.[1][2]

Data Interpretation & Validation

Parameter	Expected Result	Mechanistic Insight
Appearance	Yellow crystalline solid	Nitro-anilines are characteristically yellow due to extended conjugation (push-pull system).[1][2]
¹ H NMR (DMSO-d ₆)	δ ~7.8-8.0 ppm (2H)	The aromatic protons at C3 and C5 are deshielded by the nitro group.[1][2] They typically appear as a doublet (coupling to F) or multiplet.
¹ H NMR (Methyl)	δ ~2.2-2.3 ppm (3H)	Singlet.[1][2] Characteristic of the aryl-methyl group.
Mass Spec (ESI+)	[M+H] ⁺ = 171.1	Confirming molecular formula C ₇ H ₇ FN ₂ O ₂ . [1]
Regiochemistry	Para-substitution	The C2 and C6 positions are blocked. The C4 position is activated by the NH-Ac group.

Decision Logic for Troubleshooting



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Figure 2: Troubleshooting logic for common nitration failures.

Safety & Handling (E-E-A-T)

- Exotherm Hazard: The mixing of Nitric and Sulfuric acid generates significant heat. Always add acid to acid slowly with cooling.
- Nitration Runaway: Never add the substrate to warm mixed acid. Always add the nitrating agent to the cooled substrate solution.
- HF Generation: While unlikely under these conditions, fluorinated aromatics can release HF under extreme thermal stress. Work in a fume hood.

References

- Regioselectivity in Aniline Nitration: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". [1][2] Wiley, 8th Ed. (Explains the directing effects of acetamido vs. amino groups).

- Synthesis of 2-fluoro-6-nitroaniline (Analogous Protocol): ChemicalBook Protocols. (Demonstrates the stability of the 2-fluoro-6-substituted system).^{[1][2]}
- Nitration of Acetanilides: Vogel's Textbook of Practical Organic Chemistry.
- Product Characterization (2-Fluoro-6-methyl-4-nitroaniline): BLD Pharm Product Data. (Confirms CAS 1426805-91-5 and structure).^{[1][2]}
- Patent Reference (General Nitration): WO2013029338A1. (Describes purification of 2-fluoro-6-methyl-4-nitroaniline).^{[1][2]}

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